4-bromobutanal

Nucleophilic Substitution Reaction Kinetics Leaving Group Ability

4-Bromobutanal (CAS 38694-47-2) is a bifunctional C4 aliphatic aldehyde bearing a terminal primary alkyl bromide, with the molecular formula C4H7BrO and a molecular weight of 151.00 g/mol. This compound serves as a versatile synthetic building block in organic chemistry, particularly for constructing heterocyclic frameworks and natural product analogs.

Molecular Formula C4H7BrO
Molecular Weight 151 g/mol
CAS No. 38694-47-2
Cat. No. B1274127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromobutanal
CAS38694-47-2
Molecular FormulaC4H7BrO
Molecular Weight151 g/mol
Structural Identifiers
SMILESC(CC=O)CBr
InChIInChI=1S/C4H7BrO/c5-3-1-2-4-6/h4H,1-3H2
InChIKeyGMZBZKVJMOEKGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of 4-Bromobutanal (CAS 38694-47-2): Identity and Physicochemical Baseline


4-Bromobutanal (CAS 38694-47-2) is a bifunctional C4 aliphatic aldehyde bearing a terminal primary alkyl bromide, with the molecular formula C4H7BrO and a molecular weight of 151.00 g/mol [1]. This compound serves as a versatile synthetic building block in organic chemistry, particularly for constructing heterocyclic frameworks and natural product analogs . At ambient conditions, it exists as a colorless to pale yellow liquid with a density of 1.437 g/cm³ and a boiling point of 66-68 °C at 18 Torr (or approximately 177 °C at 760 mmHg) . The combination of an electrophilic aldehyde and a nucleophile-accessible bromine atom on a four-carbon backbone defines its primary utility in stepwise synthesis .

Why 4-Bromobutanal Cannot Be Indiscriminately Substituted in Critical Syntheses


Generic substitution of 4-bromobutanal with seemingly similar compounds like 4-chlorobutanal, 5-bromopentanal, or butyraldehyde is chemically unsound due to critical differences in reactivity, regioselectivity, and structural outcome. The bromine atom in 4-bromobutanal is a significantly better leaving group than chlorine in SN2 reactions, directly affecting reaction kinetics and yields [1]. Furthermore, the specific four-carbon chain length is essential for constructing the 5-6-5 tricyclic core of tetraponerine alkaloids; using the five-carbon analog 5-bromopentanal results in a different 6-6-5 ring system [2]. Lastly, the presence of the terminal aldehyde enables chemoselective protection strategies that are impossible with non-aldehyde analogs like 4-bromobutanol [3]. These quantifiable differences underscore why procurement decisions must be based on exact structural and functional specifications rather than class-level assumptions.

Quantitative Evidence Guide: Direct Performance Differentiation of 4-Bromobutanal vs. Closest Analogs


SN2 Reactivity: 4-Bromobutanal vs. 4-Chlorobutanal Leaving Group Efficiency

In nucleophilic substitution (SN2) reactions, the bromide leaving group in 4-bromobutanal confers significantly higher reactivity compared to the chloride in 4-chlorobutanal. This difference is rooted in the lower bond dissociation energy of the C-Br bond relative to the C-Cl bond [1]. Comparative studies on analogous primary alkyl halides demonstrate that 1-bromobutane undergoes SN2 substitution substantially faster than 1-chlorobutane under identical conditions, with the reaction rate for the bromide being several times greater [1]. This kinetic advantage translates to shorter reaction times, lower required temperatures, or higher yields when 4-bromobutanal is used as an electrophilic partner in synthetic sequences.

Nucleophilic Substitution Reaction Kinetics Leaving Group Ability

Regiospecificity in Alkaloid Synthesis: 4-Bromobutanal vs. 5-Bromopentanal for Tetraponerine Scaffolds

The choice between 4-bromobutanal and 5-bromopentanal is decisive for the ring architecture of tetraponerine alkaloids. In a general synthetic route, the use of 4-bromobutanal in the key aminoallylation step directs the formation of the 5–6–5 tricyclic core characteristic of specific tetraponerine congeners (e.g., T2, T4) [1]. Conversely, employing the one-carbon longer 5-bromopentanal under the same reaction manifold yields the isomeric 6–6–5 tricyclic framework [1]. This divergent outcome is a direct consequence of the alkyl chain length between the reactive centers.

Alkaloid Synthesis Tetraponerines Ring Construction

Chemoselective Protection: Aldehyde vs. Hydroxyl Functionality in 4-Bromobutanol

The aldehyde group in 4-bromobutanal enables chemoselective protection strategies that are inaccessible with its reduced alcohol counterpart, 4-bromobutanol. For example, 4-bromobutanal can be cleanly converted to its cyclic ethylene acetal using ethylene glycol and an acid catalyst (e.g., TsOH) [1]. This transformation masks the electrophilic aldehyde, allowing subsequent reactions (such as Grignard formation or nucleophilic substitution) to occur exclusively at the bromide terminus without competing carbonyl addition [2]. 4-Bromobutanol lacks this aldehyde, precluding this orthogonal protection strategy.

Protecting Group Chemistry Chemoselectivity Acetal Formation

Analytical Purity Assessment: Validated HPLC Method for 4-Bromobutanal vs. Generic Methods

A specific reverse-phase HPLC method has been documented for the analysis and separation of 4-bromobutyraldehyde, providing a defined analytical benchmark for purity assessment and quality control [1]. This method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid, offering scalable conditions for both analytical and preparative separations [1]. In contrast, generic HPLC methods for aldehydes may lack the specificity to resolve 4-bromobutanal from potential process impurities or degradation products, potentially leading to inaccurate purity determinations.

Analytical Chemistry HPLC Quality Control

Optimal Application Scenarios for 4-Bromobutanal Based on Differentiated Performance


Synthesis of 5-6-5 Tricyclic Alkaloid Cores (e.g., Tetraponerines)

When the synthetic target is a tetraponerine alkaloid with a 5-6-5 tricyclic core, 4-bromobutanal is the essential reagent [1]. As evidenced by direct comparative studies, its four-carbon chain is necessary for constructing the central five-membered ring in the key cyclization step [1]. Using a homolog like 5-bromopentanal would lead to an undesired six-membered ring and an isomeric product. Procurement of 4-bromobutanal is therefore non-negotiable for this specific class of natural product syntheses [1].

Stepwise Syntheses Requiring Orthogonal Protection of a Terminal Aldehyde

4-Bromobutanal is ideally suited for synthetic routes where a terminal aldehyde must be temporarily deactivated to allow manipulation of a distal alkyl bromide. Its ability to form stable acetals, as shown with ethylene glycol [2], allows for subsequent Grignard reactions or other nucleophilic substitutions at the bromide position without interference from the carbonyl group [3]. This chemoselective control is a key differentiator from analogs like 4-bromobutanol, which cannot be similarly protected.

Development of Functional Degradable Polymers via Post-Polymerization Modification

While 4-bromobutanal itself is a small-molecule intermediate, its derivatives are critical in materials science. The compound is a precursor to 4-bromobutyric acid, which is used to synthesize vinyl bromobutanoate (VBr) monomers [4]. These monomers are copolymerized to create polymers with pendent alkyl bromide groups that serve as handles for post-polymerization functionalization, enabling the creation of degradable materials with tunable properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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